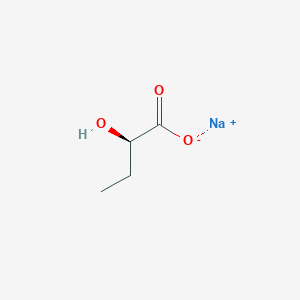
1-Isopentyl-1,4-dihydropyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopentyl-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound that belongs to the class of dihydropyrazines This compound is characterized by its unique structure, which includes a pyrazine ring fused with a dihydropyrazine-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopentyl-1,4-dihydropyrazine-2,3-dione typically involves the reaction of pyrazine derivatives with appropriate alkylating agents. One common method involves the nucleophilic substitution of pyrazine with isopentyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process. specific industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
1-Isopentyl-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can yield dihydropyrazine derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions are common, where the isopentyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazine derivatives, while substitution reactions can produce a variety of alkyl or aryl-substituted dihydropyrazines .
Wissenschaftliche Forschungsanwendungen
1-Isopentyl-1,4-dihydropyrazine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 1-Isopentyl-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby affecting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dihydropyrazine-2,3-dione: A closely related compound with similar chemical properties.
1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione: Another heterocyclic compound with comparable reactivity.
Uniqueness
1-Isopentyl-1,4-dihydropyrazine-2,3-dione is unique due to its specific isopentyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Eigenschaften
Molekularformel |
C9H14N2O2 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
4-(3-methylbutyl)-1H-pyrazine-2,3-dione |
InChI |
InChI=1S/C9H14N2O2/c1-7(2)3-5-11-6-4-10-8(12)9(11)13/h4,6-7H,3,5H2,1-2H3,(H,10,12) |
InChI-Schlüssel |
OYSRXXWPJQNYRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCN1C=CNC(=O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B12945736.png)
![13-hydroxy-10,16-bis(2-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945743.png)

![10,16-bis(2-ethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945765.png)
![1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B12945768.png)







![5-Benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12945831.png)
